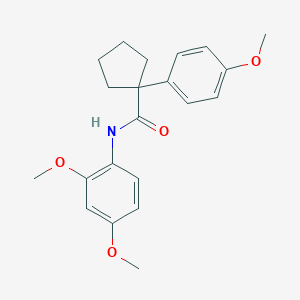![molecular formula C17H15N3O4S B458910 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458910.png)
3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a sulfanyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the Oxadiazole to the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Benzamide Moiety: The final step involves the formation of the benzamide linkage by reacting the substituted phenyl oxadiazole with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the oxadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzamide core is a common pharmacophore in many drugs, and the additional functional groups may enhance its activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring could facilitate binding to specific proteins, while the benzamide core may interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the oxadiazole ring, making it less versatile.
N-(4-phenyl)benzamide: Lacks the methoxy groups and the oxadiazole ring, reducing its potential bioactivity.
5-sulfanyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but lack the benzamide core, which may limit their applications.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its combination of functional groups. The presence of both the methoxy-substituted benzamide core and the sulfanyl-oxadiazole moiety provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H15N3O4S/c1-22-13-8-5-11(9-14(13)23-2)15(21)18-12-6-3-10(4-7-12)16-19-20-17(25)24-16/h3-9H,1-2H3,(H,18,21)(H,20,25) |
InChI Key |
LWNMIJQLEILPBR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


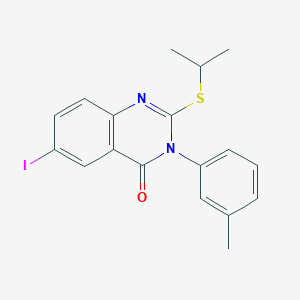
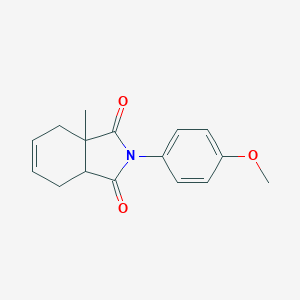

![6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B458833.png)
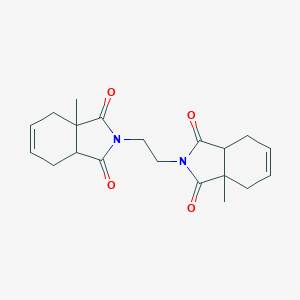
![6-[(2-Bromo-4-methylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458835.png)
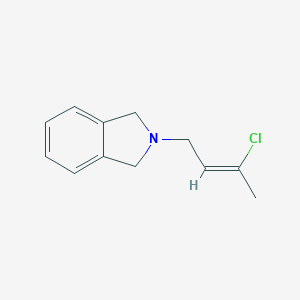
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
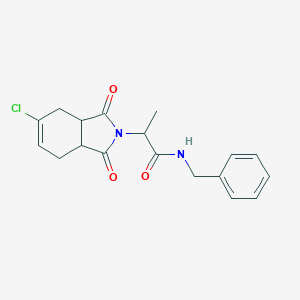
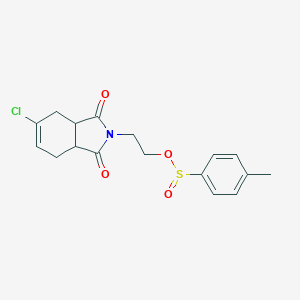
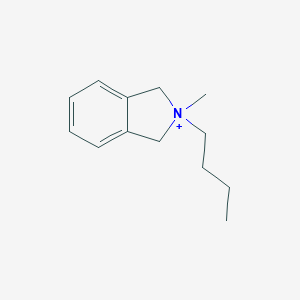
![[4-(4-Methoxyphenyl)oxan-4-yl]-piperidin-1-ylmethanone](/img/structure/B458845.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B458849.png)
